Cyclo(-Ala-Ala)
Overview
Description
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione is a cyclic organic compound that belongs to the class of diketopiperazines It features a six-membered ring with two nitrogen atoms and two carbonyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of dipeptides. For instance, the cyclization of N,N’-dimethyl-L-alanyl-L-alanine can yield the desired diketopiperazine under acidic or basic conditions . Another method involves the use of coupling reagents to facilitate the formation of the diketopiperazine ring from amino acid derivatives .
Industrial Production Methods
Industrial production of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives with additional functional groups.
Reduction: Reduction reactions can yield partially or fully reduced derivatives of the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted diketopiperazines, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the diketopiperazine ring .
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione: This compound has similar structural features but different substituents, leading to distinct biological activities.
Quinupristin: Another diketopiperazine derivative used as an antibiotic.
Uniqueness
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione is unique due to its specific stereochemistry and the presence of methyl groups at the 3 and 6 positions. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207149 | |
Record name | Cyclo(alanylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-61-4, 72904-45-1 | |
Record name | Cyclo(alanylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine anhydride, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(alanylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ALANINE ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALANINE ANHYDRIDE, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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